Product packaging for 9-Methyl-6,9-diazaspiro[4.5]decane(Cat. No.:CAS No. 933716-21-3)

9-Methyl-6,9-diazaspiro[4.5]decane

Cat. No.: B1453325
CAS No.: 933716-21-3
M. Wt: 154.25 g/mol
InChI Key: MTJIOPLJIVEVOW-UHFFFAOYSA-N
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Description

9-Methyl-6,9-diazaspiro[4.5]decane is a high-purity, research-grade chemical building block belonging to the spirocyclic scaffold family. The unique three-dimensional structure of spirocyclic compounds like this one is of significant interest in medicinal chemistry, as it helps to rigidify molecular conformations. This can enhance a compound's affinity for biological targets and improve its metabolic stability . Researchers utilize this and related diazaspiro[4.5]decane scaffolds in various discovery programs. One key application is in the design and synthesis of novel antifungal agents. Derivatives have been developed as potential chitin synthase inhibitors, targeting a fungal-specific enzyme essential for cell wall integrity, which is a valuable strategy for overcoming resistance to existing therapies . Furthermore, this structural class shows promise in central nervous system (CNS) drug discovery. Similar diazaspiro[4.5]decane derivatives have demonstrated potent anticonvulsant activity in preclinical models, protecting against seizures in standardized assays such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) tests . The versatility of the diazaspiro[4.5]decane core makes it a valuable template for constructing diverse compound libraries aimed at probing various biological targets. This product is intended for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B1453325 9-Methyl-6,9-diazaspiro[4.5]decane CAS No. 933716-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJIOPLJIVEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 9 Methyl 6,9 Diazaspiro 4.5 Decane and Analogues

Fundamental Approaches to Diazaspiro[4.5]decane Ring System Construction

The construction of the diazaspiro[4.5]decane ring system is a key challenge that has been addressed through several synthetic methodologies. These methods focus on the efficient formation of the spiro junction and the heterocyclic rings.

Cyclization Reactions for Spiro Junction Formation

Cyclization reactions are fundamental to the formation of the spirocyclic core of diazaspiro[4.5]decanes. These reactions can be designed to form one or both of the heterocyclic rings in a manner that establishes the spiro center.

One-step domino reactions have been developed to create diazaspiro[4.5]decane scaffolds. rsc.org For instance, the palladium-catalyzed reaction of unactivated yne-en-ynes with substituted aryl halides can afford diazaspiro[4.5]decanes with exocyclic double bonds. rsc.orgnih.gov This process is notable for the formation of three new carbon-carbon bonds in a single, highly regioselective operation. rsc.orgnih.gov

Oxidative cyclization of olefinic precursors is another strategy. The synthesis of 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one has been achieved from a D,L-pipecolic acid derivative, demonstrating the utility of this approach. documentsdelivered.com Furthermore, the spiro structural unit of the natural product (+)-pandamarine has been synthesized via the oxidative cyclization of the (Z) and (E) isomers of 5-(N-benzyl-4-carboxamidobutylidene)-3-methyl-3-pyrrolin-2-one. documentsdelivered.com

Intramolecular cyclization is also a key method. For example, 3,3-disubstituted piperidin-2-ones can be synthesized by alkylating carboxylic acid esters with 1-(3-halopropyl)-2,5-dimethylpyrroles, followed by deprotection and intramolecular cyclization. researchgate.net

Strecker Synthesis-Based Routes to Precursors

The Strecker synthesis is a powerful method for preparing α-aminonitriles, which are versatile precursors for various nitrogen-containing compounds, including those needed for diazaspiro[4.5]decane synthesis. nrochemistry.comorganic-chemistry.org The classical Strecker synthesis involves the reaction of an aldehyde or ketone with a primary amine or ammonia (B1221849) and hydrogen cyanide. nrochemistry.comwikipedia.org

The reaction proceeds through the condensation of the amine with the carbonyl compound to form an imine or iminium ion, which is then attacked by a cyanide ion to yield the α-aminonitrile. nrochemistry.comwikipedia.org These aminonitriles can be further elaborated into precursors for spirocyclic systems. For instance, reduction of α-aminonitriles can afford 1,2-diamines, which are key building blocks. nrochemistry.com

Modifications to the Strecker synthesis, such as the use of cyanide salts in buffered media to avoid handling highly toxic HCN gas, have been developed. nrochemistry.com The reaction is applicable to a wide range of aldehydes and ketones, as well as primary and secondary amines, allowing for the synthesis of diverse precursors. wikipedia.org

Intramolecular Cycloaddition Reactions (e.g., Nitrones)

Intramolecular cycloaddition reactions, particularly those involving nitrones, provide an elegant route to spirocyclic systems. The [3+2] cycloaddition of a nitrone with an alkene is a well-established method for constructing five-membered nitrogen-containing rings. rsc.org

When the nitrone and the alkene are part of the same molecule, an intramolecular cycloaddition can lead to the formation of a bicyclic system, which can be a spirocycle depending on the tether connecting the two reactive moieties. rsc.org The resulting isoxazolidine (B1194047) ring can be further manipulated, as the N-O bond is readily cleaved, offering a versatile entry into various nitrogen-containing structures. rsc.org The regioselectivity of the intramolecular cycloaddition is often controlled by the length and nature of the tether connecting the nitrone and the alkene. rsc.org

Mannich Reaction Applications in Spirocyclic Amine Synthesis

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound from an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic α-proton (such as a ketone or another aldehyde). wikipedia.orgnumberanalytics.combyjus.com This reaction is highly valuable for constructing C-C and C-N bonds in a single step and has been applied to the synthesis of various nitrogen-containing heterocycles. numberanalytics.comchemistrysteps.com

The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde. libretexts.org This electrophilic iminium ion then reacts with the enol form of the carbonyl compound to yield the Mannich base. wikipedia.orglibretexts.org The Mannich reaction can be employed to construct the piperidine (B6355638) ring of the diazaspiro[4.5]decane system. By carefully choosing the starting materials, the reaction can be directed to form the desired spirocyclic framework.

Targeted Synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane and Specific Derivatives

The synthesis of the specific compound this compound, with a molecular weight of 154.25 g/mol and formula C₉H₁₈N₂, involves the construction of the core diazaspiro[4.5]decane skeleton followed by or incorporating the introduction of a methyl group at the 9-position. cymitquimica.com

Alkylation and Aralkylation Strategies for Nitrogen Substitution

Once the diazaspiro[4.5]decane core is assembled, the nitrogen atoms can be further functionalized through alkylation or aralkylation reactions. These reactions are crucial for introducing specific substituents, such as the methyl group in this compound, or other groups to modulate the properties of the molecule.

Selective N-substitution can be challenging when there are two secondary amine groups present in the diazaspiro[4.5]decane scaffold. Methods for achieving selective mono-N-methylation have been described for related diazaspiro systems. researchgate.net This can involve the use of protecting groups to differentiate the two nitrogen atoms. For example, selective deprotection of a doubly Boc-protected diazaspirocycle can provide a mono-Boc derivative, which can then be selectively alkylated. researchgate.net

Direct alkylation or aralkylation can be achieved using appropriate alkyl or aralkyl halides in the presence of a base. The choice of reaction conditions, including the solvent and the base, can influence the selectivity and efficiency of the N-substitution.

Table 1: Synthetic Methodologies for Diazaspiro[4.5]decane Systems

Methodology Description Key Intermediates/Reactants Reference(s)
Domino Cyclization A one-step process forming multiple bonds to construct the spirocyclic scaffold. Yne-en-ynes, aryl halides, palladium catalyst. rsc.org, nih.gov
Oxidative Cyclization Cyclization of an olefinic precursor initiated by an oxidizing agent. Olefinic derivatives of pipecolic acid. documentsdelivered.com
Strecker Synthesis Formation of α-aminonitrile precursors. Aldehydes/ketones, amines, cyanide source. nrochemistry.com, wikipedia.org, organic-chemistry.org
Intramolecular Nitrone Cycloaddition A [3+2] cycloaddition between a tethered nitrone and alkene. Alkenyl-substituted nitrones. rsc.org
Mannich Reaction Three-component condensation to form β-amino carbonyl compounds. Amine, formaldehyde, enolizable carbonyl compound. wikipedia.org, numberanalytics.com, libretexts.org, chemistrysteps.com, byjus.com

| N-Alkylation/Aralkylation | Introduction of substituents on the nitrogen atoms of the spirocycle. | Diazaspiro[4.5]decane, alkyl/aralkyl halides, base. | researchgate.net |

Table 2: List of Chemical Compounds

Compound Name
This compound
6-Benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one
5-(N-benzyl-4-carboxamidobutylidene)-3-methyl-3-pyrrolin-2-one
1-(3-halopropyl)-2,5-dimethylpyrrole
3,3-disubstituted piperidin-2-ones
α-aminonitriles
1,2-diamines
isoxazolidine
β-amino carbonyl compound

Stereoselective Synthesis of Chiral Diazaspiro[4.5]decane Compounds

The three-dimensional structure of diazaspiro[4.5]decane compounds is critical for their function, making stereoselective synthesis a key area of research. Methodologies have been developed to control the relative and absolute stereochemistry of these chiral molecules.

Diastereoselective and Enantioselective Methodologies

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a specific relative orientation. A highly stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved starting from chiral N-tert-butanesulfinyl imines. ua.es This method utilizes an aza-Henry (nitro-Mannich) reaction to set the initial stereocenter, with the chiral sulfinyl group effectively guiding the stereochemical outcome. ua.es

Similarly, a diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition of cyclopropylamines with olefins achieves excellent diastereoselectivity, with diastereomeric ratios up to 99:1. mdpi.com This reaction is facilitated by the synergistic action of photocatalysis and organocatalysis.

Enantioselective methods focus on producing one enantiomer of a chiral molecule in excess. The chiral pool approach, which uses readily available enantiopure natural products as starting materials, is a powerful strategy. For example, the stereocontrolled synthesis of 1,6,9-trioxaspiro[4.5]decanes has been accomplished using D-glucose as the chiral precursor, demonstrating how the inherent chirality of the starting material can be transferred to the final spiroacetal product. researchgate.netsemanticscholar.org

Catalytic asymmetric synthesis is another important approach. While not specific to diazaspiro[4.5]decanes, the principles are widely applicable. For instance, the diastereoselective synthesis of substituted tetrahydropyrans has been achieved via a tandem olefin migration and Prins cyclization catalyzed by a copper(II)-bisphosphine complex, yielding products with excellent diastereoselectivity. nih.gov Such catalytic systems are at the forefront of modern stereoselective synthesis.

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them and obtain enantiomerically pure compounds.

One common method is chiral chromatography. A racemic mixture of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one was successfully separated into its individual enantiomers using normal phase chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, causing them to elute from the column at different times.

Classical resolution involves the use of a chiral resolving agent to form a pair of diastereomers from the racemate. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization. The separated diastereomers are then converted back to the individual enantiomers.

Dynamic kinetic resolution (DKR) is a more advanced and efficient technique. In a DKR process, a chiral catalyst or enzyme selectively reacts with one enantiomer of a racemic starting material, while the other enantiomer is continuously racemized (converted back to the racemate). mdpi.com This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This method often combines a lipase (B570770) for the kinetic resolution step and a metal catalyst (e.g., based on Ruthenium) for the in-situ racemization of the unreacted enantiomer. mdpi.com

Table 2: Overview of Stereoselective Synthesis and Resolution Techniques This table is interactive. You can sort and filter the data.

TechniqueDescriptionExample ApplicationReference
Diastereoselective SynthesisUses a chiral auxiliary (e.g., N-tert-butanesulfinyl group) to direct the stereochemical outcome of a reaction.Synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones. ua.es
Chiral Pool SynthesisStarts with an enantiopure natural product to transfer chirality to the final molecule.Synthesis of trioxaspiro[4.5]decanes from D-glucose. researchgate.net, semanticscholar.org
Chiral HPLC ResolutionSeparates enantiomers in a racemic mixture using a chiral stationary phase.Separation of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one enantiomers. researchgate.net
Dynamic Kinetic Resolution (DKR)Combines enzymatic resolution with in-situ racemization of the unreactive enantiomer to achieve high yields of a single product enantiomer.General method for producing enantiopure esters from racemic alcohols. mdpi.com

Synthetic Challenges and Process Optimization in Diazaspiro[4.5]decane Production

The synthesis of diazaspiro[4.5]decane compounds is often accompanied by significant challenges that necessitate careful process optimization for efficient and scalable production.

A primary challenge is the management of side reactions and the purification of products. The three-component condensation of phenols, isobutyraldehyde, and nitriles to form 2-azaspiro[4.5]deca-6,9-dien-8-ones was found to produce tarry mixtures that were difficult to separate when using simple phenols. researchgate.net The optimization involved using 2,6-dimethylphenol (B121312) as the aromatic component, which blocks the ortho positions and suppresses side reactions like polymerization, leading to the successful isolation of the desired spiro compounds. researchgate.net

The stability of intermediates is another critical factor. Key precursors in the synthesis of 2,7-diazaspiro[4.5]decane are prone to rearrangement. researchgate.net Overcoming this challenge required the development of specific methods to circumvent this instability, ensuring the desired scaffold could be accessed reliably.

Scalability presents a major hurdle, where a reaction that works well on a small laboratory scale fails to perform efficiently at a larger, preparative scale. In the synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one, a standard acid-catalyzed hydrogenolysis step to remove a benzyl (B1604629) protecting group proceeded smoothly on a 100 mg scale. researchgate.net However, when scaled up to over 20 grams, the recovery of the product was unacceptably low (<50%). researchgate.net Process optimization was essential. The solution involved switching the catalyst to Raney-Nickel and adding a small amount of anhydrous dichloromethane (B109758) to the ethanol (B145695) solvent. Under optimized conditions of high hydrogen pressure (60 bar) and elevated temperature (55 °C), the target compound could be routinely isolated in good to excellent yields, demonstrating a successful optimization of a challenging scale-up process. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of Diazaspiro 4.5 Decane Derivatives

Influence of Spirocyclic Architecture on Molecular Conformation

The defining feature of the 9-Methyl-6,9-diazaspiro[4.5]decane is its spirocyclic architecture, where two rings are connected through a single, shared carbon atom. This spiro-junction imparts significant conformational rigidity to the molecule compared to more flexible, non-spirocyclic analogues. The constrained nature of the fused ring system limits the number of accessible low-energy conformations, presenting a more well-defined three-dimensional shape to a biological target. researchgate.netnih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher binding affinity and selectivity. The specific spatial arrangement of the nitrogen atoms and the methyl substituent within this rigid framework is a key determinant of its molecular recognition properties.

Rational Design of Diazaspiro[4.5]decane Analogues

Rational drug design leverages the understanding of a compound's SAR to create new analogues with improved potency, selectivity, and pharmacokinetic properties. For the diazaspiro[4.5]decane system, this involves strategic modifications at various positions of the scaffold.

The placement of substituents on the diazaspiro[4.5]decane core is critical for molecular recognition. The biological activity of derivatives can be significantly altered by changing the position of functional groups on either the pyrrolidine or piperidine (B6355638) ring.

In a study focused on developing antifungal agents, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized with various substituents. nih.gov The results demonstrated that both the nature and position of the substituent dramatically influenced the inhibitory activity against chitin (B13524) synthase and various fungal strains. For example, compound 4d in the study, which featured a specific substitution pattern, showed excellent activity against C. albicans, superior to the established antifungal fluconazole. nih.gov This highlights how subtle changes to the substitution on the spirocyclic core can lead to significant differences in biological effect, a key principle in SAR.

Table 1: Antifungal Activity of Selected 2,8-diazaspiro[4.5]decan-1-one Derivatives

CompoundActivity against C. albicans (MIC, mmol/L)Chitin Synthase Inhibition (IC50, mM)
4d0.04N/A
4eN/A0.13
4jN/A0.12
Fluconazole (Reference)0.104N/A
Polyoxin B (Reference)0.1290.08

Data sourced from a study on diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors. nih.gov

Replacing one or more of the nitrogen or carbon atoms in the diazaspiro[4.5]decane skeleton with other heteroatoms, such as oxygen, creates new classes of analogues with distinct properties. These "oxa-" analogues can have altered hydrogen bonding capabilities, polarity, and conformational preferences, which can be exploited in drug design.

For instance, the 1,6,9-trioxaspiro[4.5]decane framework, an oxygen-containing analogue of the core spiro[4.5]decane system, has been synthesized to enable structure–activity relationship studies. researchgate.net The introduction of an additional oxygen atom at position 9 changes the chirality at the spiro center compared to related natural products like the 1,6-dioxaspiro[4.5]decane systems. researchgate.net This modification allows for the exploration of novel structural motifs that could lead to new antibiotics or anticancer agents. researchgate.net Similarly, various 6-oxa-2,9-diazaspiro[4.5]decane and 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated, indicating that heteroatom substitution is a common strategy for diversifying the chemical space and biological activity of this scaffold. smolecule.com

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dntb.gov.ua For diazaspiro[4.5]decane derivatives, this involves mapping features such as hydrogen bond donors and acceptors (the nitrogen atoms), hydrophobic regions (the aliphatic rings and substituents), and positive ionizable centers.

By comparing the 3D structures of active and inactive diazaspiro[4.5]decane analogues, a common pharmacophore model can be developed. This model serves as a template for designing new molecules with a higher probability of being active. The design of 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors, for example, implicitly relies on identifying the key molecular features that interact with the enzyme's active site. nih.gov The rigid spirocyclic core serves as a scaffold to hold these pharmacophoric elements in the optimal orientation for binding.

Exploration of Molecular Interactions with Biological Targets

The therapeutic effects of diazaspiro[4.5]decane derivatives are realized through their specific interactions with biological macromolecules, most notably enzymes.

Derivatives of the diazaspiro[4.5]decane scaffold have been shown to modulate the activity of several important enzyme classes.

Chitin Synthase Inhibitors: As previously mentioned, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, an essential enzyme for fungal cell wall formation. Compounds 4e and 4j from this series showed excellent inhibitory potency, with IC50 values of 0.13 mM and 0.12 mM, respectively, which were comparable to the known inhibitor polyoxin B. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibitors: In the search for treatments for hypertension, 2,8-diazaspiro[4.5]decane-based trisubstituted ureas were discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.net This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory fatty acids. Inhibition of sEH can lead to a reduction in blood pressure.

Matrix Metalloproteinase (MMP) Inhibitors: Certain hydantoin derivatives incorporating a diazaspiro[4.5]decane moiety have been investigated as inhibitors of matrix metalloproteinases (MMPs). google.com These enzymes play a role in tissue remodeling and are implicated in diseases such as cancer and arthritis.

Modulation of Hormone Release: The compound Alaptid, which is 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is part of a group of substances that inhibit the release of the melanocyte-stimulating hormone (MIF). googleapis.com This demonstrates an interaction with the pathways that regulate hormone secretion.

Table 2: Enzyme Targets of Diazaspiro[4.5]decane Derivatives

Derivative ClassEnzyme TargetTherapeutic Area
2,8-diazaspiro[4.5]decan-1-onesChitin SynthaseAntifungal
2,8-diazaspiro[4.5]decane-based ureasSoluble Epoxide Hydrolase (sEH)Hypertension
diazaspiro[4.5]decane-containing hydantoinsMatrix Metalloproteinases (MMPs)Inflammation, Cancer
8-methyl-6,9-diazaspiro[4.5]decane-7,10-dioneMIF Release PathwayHormone Regulation

An article focusing on "this compound" and its derivatives, structured according to the provided outline, cannot be fully generated at this time. While substantial research findings exist for sections concerning receptor interaction and cellular pathway influence, there is a lack of available scientific literature specifically detailing the role of diazaspiro[4.5]decane derivatives as chemical permeation enhancers for the skin.

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Cellular Pathway Influence (e.g., gene expression, cellular metabolism, anti-necroptotic effects)

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Diazaspiro[4.5]decane Derivatives as Chemical Permeation Enhancers

Structure-Effect Relationships for Permeation Enhancement

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Computational Chemistry and Theoretical Investigations of 9 Methyl 6,9 Diazaspiro 4.5 Decane Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Studies of Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure of 9-Methyl-6,9-diazaspiro[4.5]decane have been identified in a comprehensive literature search. Such studies would be invaluable for determining key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. For related N-methylated heterocyclic systems, DFT calculations have been effectively used to understand how methylation impacts electronic properties and conformational preferences.

Elucidation of Reaction Mechanisms and Transition States

There is currently no published research that elucidates the reaction mechanisms and transition states involving this compound using computational methods. Theoretical investigations in this area would focus on potential synthetic routes or degradation pathways. By mapping the potential energy surface, chemists can identify the lowest energy paths for chemical reactions, calculate activation energies, and characterize the geometry of transition state structures. This would be particularly useful for optimizing reaction conditions or understanding the molecule's stability.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a bridge between static computational models and dynamic reality.

Conformational Landscape Exploration of Diazaspiro[4.5]decane Systems

While general studies on the conformational landscapes of diazaspiro[4.5]decane systems exist, specific molecular dynamics simulations exploring the conformational landscape of this compound have not been reported. MD simulations would allow researchers to observe how the molecule moves and changes shape over time in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This would provide a more realistic picture of its conformational flexibility and the transitions between different energy minima than static conformational analysis alone.

Ligand-Target Docking and Binding Mode Predictions

There are no published ligand-target docking studies or binding mode predictions specifically involving this compound. As a scaffold for drug discovery, this molecule's potential would be evaluated through molecular docking simulations against various biological targets. These simulations predict the preferred orientation of the molecule when bound to a protein's active site and estimate the strength of the interaction. Such studies are fundamental in structure-based drug design for identifying potential hits and optimizing lead compounds. Research on other spiro-piperidine derivatives has demonstrated their potential as scaffolds for targeting a range of receptors and enzymes.

In Silico Prediction of Molecular Behavior

The computational study of this compound and its analogs provides critical insights into their potential biological activities and physicochemical properties. These predictive models are essential for guiding further research and development.

Prediction of Receptor Binding Affinities

The prediction of how strongly a compound like this compound will bind to a biological target is a cornerstone of computational drug discovery. While specific in silico studies on this exact compound are not extensively documented in public literature, the principles of such predictions can be understood from studies on structurally related diazaspiro compounds.

For instance, research into a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as ligands for sigma-1 (σ1) receptors has demonstrated the power of these predictive approaches. In one such study, all seven synthesized ligands showed a high affinity for σ1 receptors, with inhibitor constant (Ki) values in the nanomolar range (0.47 - 12.1 nM). nih.gov Their selectivity over σ2 receptors was moderate, with a Ki(σ2)/Ki(σ1) ratio ranging from 2 to 44. nih.gov Computational docking simulations would have been instrumental in the initial design of these ligands to predict their binding modes and affinities to the σ1 receptor active site.

Another relevant example is the study of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists. nih.gov Systematic modifications of the lead compound led to derivatives with preferential affinity for M1 receptors over M2 receptors. nih.gov Such studies often employ computational models to predict how structural changes will affect receptor affinity before undertaking synthetic efforts.

The following table illustrates the kind of data generated in studies of related spirocyclic compounds, showcasing receptor binding affinities.

Compound DerivativeTarget ReceptorKi (nM)Selectivity (Ki σ2 / Ki σ1)
Derivative 1Sigma-10.47Moderate
Derivative 2Sigma-112.1Moderate
Derivative 3Sigma-1-2-44
Derivative 8Sigma-1-High

Note: This table is a representative example based on data from studies of analogous compounds. nih.gov

Theoretical Basis for Structure-Property Relationships

The relationship between a molecule's structure and its properties (both physical and biological) is a fundamental concept in chemistry, and computational methods are key to elucidating this. For this compound, its three-dimensional shape, charge distribution, and conformational flexibility are all determinants of its behavior.

The theoretical basis for the structure-property relationships of diazaspiro compounds can also be explored through conformational analysis. The spirocyclic core of this compound imparts a rigid three-dimensional structure, which can be crucial for fitting into a specific receptor binding pocket. Computational methods like molecular mechanics and quantum mechanics can be used to determine the preferred conformations of the molecule and the energy barriers between them.

Furthermore, studies on related compounds have shown that the stereochemistry of the spiro center is critical for biological activity. For example, in a series of 1-oxa-8-azaspiro[4.5]decane derivatives, the M1 agonist activity was found to reside preferentially in the (-)-isomers, and the absolute configuration of one of the potent compounds was determined to be S by X-ray crystal structure analysis. nih.gov This experimental validation is crucial for refining theoretical models. Predicted properties such as the octanol-water partition coefficient (XlogP) can also be computationally derived to estimate a molecule's lipophilicity, a key factor in its pharmacokinetic profile. uni.lu

Computational Contributions to Synthetic Design and Optimization

Computational chemistry is not only used to predict the properties of molecules but also to refine the processes by which they are made. For a compound like this compound, computational tools can play a significant role in designing efficient and high-yield synthetic routes.

A notable synthetic approach to diazaspiro[4.5]decane scaffolds is a one-step palladium-catalyzed domino reaction. nih.gov This process involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a palladium catalyst to form three new carbon-carbon bonds. nih.gov The optimization of such a complex reaction is an area where computational chemistry can be highly beneficial. For instance, Density Functional Theory (DFT) calculations can be used to elucidate the reaction mechanism, identify the rate-determining step, and predict the effect of different ligands and substrates on the reaction outcome.

While not directly on a diazaspiro compound, a study on the palladium-catalyzed one-pot synthesis of functionalized furans highlights how computational insights can guide optimization. mdpi.com In this research, different palladium catalysts, solvents, bases, and oxidants were systematically evaluated to achieve a high yield. mdpi.com The superior performance of PdCl₂(CH₃CN)₂ was attributed to its unique electronic and structural properties, which could be modeled computationally. mdpi.com

The following table summarizes the optimization of a palladium-catalyzed synthesis, demonstrating the type of data that computational models can help to interpret and predict.

CatalystSolventBaseOxidantTemperature (°C)Time (h)Yield (%)
PdCl₂(CH₃CN)₂DioxaneK₂CO₃CuCl₂80294
Pd(OAc)₂DioxaneK₂CO₃CuCl₂80680
Pd(acac)₂DioxaneK₂CO₃CuCl₂80663

Note: This table is based on data from a study on the synthesis of functionalized furans and serves as an example of catalytic optimization. mdpi.com

Furthermore, Computational Fluid Dynamics (CFD) is another computational tool that can be applied to optimize synthetic processes. researchgate.netnih.gov CFD simulations can model fluid flow, heat transfer, and mass transfer within a reactor. nih.gov This allows for the rational design of reactors and the optimization of reaction conditions such as stirring speed and reactant mixing, which can be particularly important for scaling up a synthesis from the laboratory to industrial production. nih.gov

Analytical Characterization Techniques for Diazaspiro 4.5 Decane Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the characterization of diazaspiro[4.5]decane compounds, providing detailed information about their atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 9-Methyl-6,9-diazaspiro[4.5]decane, ¹H and ¹³C NMR spectra would reveal the number of unique proton and carbon environments and their connectivity.

In the ¹H NMR spectrum, one would expect to see distinct signals for the N-methyl group protons, the protons on the two nitrogen-bearing rings, and the protons of the cyclohexane (B81311) ring. The chemical shifts (δ) and coupling constants (J) would provide insight into the electronic environment and spatial relationship of neighboring protons. For instance, the signal for the N-methyl protons would likely appear as a singlet in the upfield region of the spectrum. Protons on carbons adjacent to nitrogen atoms would be expected to resonate at a lower field due to the deshielding effect of the heteroatom.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group would appear at a high field, while the spiro carbon, being quaternary, would have a characteristic chemical shift. Carbons bonded to nitrogen would also be shifted downfield.

While specific spectral data for the parent this compound is not widely published, analysis of related structures, such as substituted diazaspiro[4.5]decane-diones, confirms the utility of NMR in identifying the core scaffold and the position of various substituents. bldpharm.com For example, in derivatives, the chemical shifts of the ring protons and carbons are significantly influenced by the nature and stereochemistry of the substituents. bldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

¹H NMR
Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ 2.2 - 2.4 Singlet
N-CH₂ (piperidine ring) 2.5 - 2.9 Multiplet
N-CH₂ (pyrrolidine ring) 2.6 - 3.0 Multiplet
C-CH₂-C (cyclohexane ring) 1.4 - 1.8 Multiplet

¹³C NMR

Carbon Predicted Chemical Shift (ppm)
N-CH₃ 35 - 45
N-C (spiro center) 60 - 75
N-CH₂ (piperidine ring) 45 - 55
N-CH₂ (pyrrolidine ring) 50 - 60

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.

The most notable absorptions would include the N-H stretch of the secondary amine, typically appearing as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. The C-N stretching vibrations, characteristic of amines, would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. For derivatives containing carbonyl groups, such as this compound-7,10-dione, strong absorption bands corresponding to the C=O stretch would be prominent around 1680-1720 cm⁻¹. nih.govrsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
N-H (Secondary Amine) Stretch 3300 - 3500
C-H (Aliphatic) Stretch 2850 - 3000
C-N (Amine) Stretch 1000 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula of this compound is C₉H₁₈N₂, giving it a monoisotopic mass of 154.147 Da and a molecular weight of approximately 154.25 g/mol . cymitquimica.comuni.luchemcd.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. Subsequent fragmentation would likely involve the loss of the methyl group or cleavage of the heterocyclic rings, leading to characteristic fragment ions that can be used to confirm the structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of analytical confirmation. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 155.15428 137.7
[M+Na]⁺ 177.13622 142.4
[M-H]⁻ 153.13972 138.1

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Intermolecular Interactions

The crystal structure of the aforementioned derivative reveals a complex network of intermolecular and intramolecular hydrogen bonds. nih.gov These interactions, such as N-H···O and O-H···N hydrogen bonds, are critical in dictating the packing of the molecules in the crystal lattice. The crystal is a racemate, meaning it contains equal amounts of enantiomeric pairs. nih.gov The analysis of bond lengths, bond angles, and torsion angles provides precise geometric data about the molecule's structure in the solid state.

Table 4: Crystallographic Data for a rac-Diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate nih.gov

Parameter Value
Molecular Formula C₂₁H₃₀N₂O₅
Crystal System Monoclinic
Space Group P2₁/c
Intermolecular Interactions N—H⋯O hydrogen bonds

Chromatographic Methods for Purity Assessment and Separation (e.g., LC-MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the separation and purity assessment of diazaspiro[4.5]decane derivatives. The selection of the appropriate chromatographic conditions is critical for achieving optimal separation and detection.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of these compounds, offering high sensitivity and selectivity. The method development involves careful optimization of the stationary phase, mobile phase composition, and mass spectrometric parameters.

For instance, the analysis of spirocyclic amines often utilizes reversed-phase chromatography. A concrete example is the LC-MS/MS analysis of 2-Azaspiro[4.5]decane-1,3-dione, a related spirocyclic compound. massbank.eu The chromatographic conditions for such an analysis are detailed in the table below.

ParameterConditionReference
ColumnZorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) massbank.eu
Mobile Phase AWater with 0.1% Formic Acid massbank.eu
Mobile Phase BAcetonitrile with 0.1% Formic Acid massbank.eu
Flow Rate0.3 mL/min massbank.eu
GradientA time-based gradient from 2% to 98% B massbank.eu
Ionization ModePositive Electrospray Ionization (ESI) massbank.eu
DetectionQuadrupole Time-of-Flight (QTOF) Mass Spectrometry massbank.eu

The mass spectrometric detection for 2-Azaspiro[4.5]decane-1,3-dione operating in positive ion mode would typically monitor for the protonated molecule [M+H]+. massbank.eu For this compound, with a molecular weight of 154.25 g/mol , the expected protonated molecule [M+H]+ would have an m/z of approximately 155.15. cymitquimica.com The fragmentation of this ion in MS/MS experiments would yield characteristic product ions, providing further structural confirmation. The fragmentation of amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Advanced Techniques for Investigating Specific Structural Features

Beyond routine purity checks, advanced analytical techniques are employed to elucidate the intricate three-dimensional structure and connectivity of diazaspiro[4.5]decane compounds.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule with high accuracy. For a structural analog, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, HRMS analysis yielded a mass that was in close agreement with the calculated value, confirming its molecular formula. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A comprehensive suite of NMR experiments is often required to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the spirocyclic system.

A detailed NMR analysis was performed on 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, providing a blueprint for the characterization of similar structures. mdpi.com The key findings from various NMR experiments are summarized below.

NMR ExperimentInformation ObtainedReference
1H NMRProvides information on the chemical environment and number of different types of protons. mdpi.com
13C NMRIndicates the number of non-equivalent carbons and their chemical environment. mdpi.com
COSY (Correlation Spectroscopy)Reveals proton-proton (1H-1H) coupling networks, identifying adjacent protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms (1H-13C). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assembly of the molecular skeleton. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy)Provides information on the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. mdpi.com

For 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the combination of these NMR techniques allowed for the complete assignment of its complex structure and the confirmation of the relative stereochemistry of the substituents on the cyclohexane ring. mdpi.com A similar comprehensive NMR analysis would be essential for the definitive structural characterization of this compound.

Emerging Research Directions and Future Perspectives in Diazaspiro 4.5 Decane Chemistry

Development of Novel Synthetic Methodologies for Spirocyclic Cores

The efficient construction of the diazaspiro[4.5]decane core is paramount for its exploration and application. Recent research has focused on developing innovative and efficient synthetic strategies to access these complex structures.

A notable advancement is the one-step synthesis of diazaspiro[4.5]decane scaffolds through a palladium-catalyzed domino reaction. rsc.orgrsc.org This method involves the reaction of unactivated yne-en-ynes with substituted aryl halides, leading to the formation of three new carbon-carbon bonds in a single operation with good to excellent yields and high regioselectivity. rsc.org The process is tolerant of various functional groups on both the yne-en-yne and the aryl halide, making it a versatile tool for generating a library of diverse diazaspiro[4.5]decane derivatives. rsc.org

Another promising approach is the use of microwave-assisted multicomponent reactions. rsc.org This technique has been shown to accelerate reaction times and improve yields in the synthesis of various spiro heterocyclic compounds. rsc.org The application of microwave irradiation to the synthesis of diazaspiro[4.5]decanes holds the potential for rapid and efficient access to these scaffolds. rsc.org

Furthermore, dearomatising intramolecular diamination of phenols has emerged as a powerful method for the stereocontrolled synthesis of complex spirocyclic systems containing a 1,2-diaminocyclohexane unit. whiterose.ac.ukrsc.org This complexity-generating transformation yields highly functionalized products that can serve as precursors for a variety of bioactive molecules. whiterose.ac.ukrsc.org

Solid-phase synthesis has also been explored for the efficient production of spirocyclic heterocycles. nih.gov A recently developed four-step solid-phase synthesis offers an advantage over previous five-step methods by eliminating the use of toxic reagents. nih.gov The use of a low-loading regenerating Michael (REM) linker-based resin was found to be critical for the successful synthesis, particularly when incorporating bulky substituents. nih.gov

These novel synthetic methodologies are expanding the accessibility and diversity of diazaspiro[4.5]decane derivatives, which is crucial for their continued investigation in various scientific fields.

Exploration of New Biological Targets and Mechanistic Insights for Diazaspiro[4.5]decane Scaffolds

The unique three-dimensional structure of the diazaspiro[4.5]decane scaffold allows for precise spatial orientation of functional groups, making it an attractive framework for targeting a wide range of biological molecules. While the parent compound 9-Methyl-6,9-diazaspiro[4.5]decane itself may not have documented biological activity, its derivatives have shown significant potential as modulators of various biological targets. mdpi.com

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of several key enzymes and receptors implicated in human diseases. For instance, certain derivatives have demonstrated excellent inhibitory activity against chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis, highlighting their potential as antifungal agents.

In the realm of inflammatory diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. Furthermore, other derivatives of this scaffold have been identified as selective dual inhibitors of TYK2/JAK1 kinases, which are involved in the signaling pathways of several pro-inflammatory cytokines. nih.gov One such compound showed excellent potency and selectivity, and demonstrated significant anti-inflammatory effects in a model of ulcerative colitis. nih.gov

The versatility of the diazaspiro[4.5]decane scaffold extends to the central nervous system. Substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed and synthesized as potent T-type calcium channel antagonists, which are important targets for the treatment of neurological disorders such as epilepsy. nih.gov Additionally, derivatives of 2,8-diazaspiro[4.5]decane have been developed as potent antagonists of the C-C chemokine receptor 4 (CCR4), a target for inflammatory and allergic diseases. nih.gov These antagonists were also found to induce receptor endocytosis, a property not commonly observed with small molecule antagonists of chemokine receptors. nih.gov

The exploration of new biological targets for diazaspiro[4.5]decane scaffolds is an active area of research, with the potential to yield novel therapeutic agents for a wide range of diseases.

Advanced Computational Tools for Rational Design and Virtual Screening

The development of advanced computational tools has revolutionized the process of drug discovery, and the field of diazaspiro[4.5]decane research is no exception. Structure-based virtual screening and molecular docking have become indispensable for the rational design and identification of novel diazaspiro[4.5]decane derivatives with desired biological activities.

Virtual screening of large compound libraries has been successfully employed to identify hit compounds with a diazaspiro[4.5]decane core. For example, a virtual screening workflow led to the discovery of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative as a novel δ-opioid receptor (DOR) selective agonist. nih.gov This novel chemotype showed selectivity for DOR and exhibited anti-allodynic efficacy in a mouse model of inflammatory pain. nih.govnih.gov

Docking studies have also played a crucial role in understanding the structure-activity relationships (SAR) of diazaspiro[4.5]decane derivatives and in optimizing their binding to specific targets. For instance, docking studies with human and murine soluble epoxide hydrolase (sEH) X-ray crystal structures helped in the design of 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives as highly potent sEH inhibitors for the treatment of hypertension. unibg.it

Computational methods are not only used for hit identification but also for lead optimization. By predicting the binding modes and affinities of different derivatives, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. This approach significantly reduces the time and resources required for the development of new drug candidates.

The continuous improvement of computational algorithms and the increasing availability of high-performance computing resources will undoubtedly further accelerate the discovery and development of new diazaspiro[4.5]decane-based therapeutics.

Integration of Diazaspiro[4.5]decane Units into Multifunctional Molecular Systems

The unique structural and chemical properties of the diazaspiro[4.5]decane scaffold make it an attractive building block for the construction of more complex, multifunctional molecular systems. The integration of this spirocyclic unit can impart specific conformational constraints and physicochemical properties to larger molecules, leading to novel functionalities.

One area of exploration is the incorporation of diazaspiro[4.5]decane units into molecules with photochromic properties. The rigid spiro junction can influence the switching behavior of photochromic moieties, potentially leading to materials with improved performance for applications in optical data storage and molecular switches. mdpi.com

In the field of medicinal chemistry, diazaspiro[4.5]decane scaffolds can be incorporated into larger molecules to create bifunctional or multitarget drugs. For example, a diazaspiro[4.5]decane unit could be linked to another pharmacophore to simultaneously target two different biological pathways involved in a disease. This approach has the potential to improve therapeutic efficacy and reduce the development of drug resistance.

Furthermore, the diazaspiro[4.5]decane scaffold can be functionalized with reactive groups to enable its covalent attachment to other molecules or materials. For instance, 1,3-Bis(2-oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione contains two reactive oxirane rings that can be used to crosslink polymers or to immobilize the scaffold on a solid support for applications in catalysis or affinity chromatography. epa.gov

The synthesis of a spiro-β-lactam functionalized with a Fe3O4@SiO2 nanoparticle demonstrates the potential for integrating spirocyclic structures into nanomaterials. uc.pt This could lead to the development of novel drug delivery systems or diagnostic agents. The combination of isatin, 1,5-benzodiazepine, and 5-spirocyclohexyl-2,4-dithiohydantoin fragments has led to the synthesis of a complex spiro compound, showcasing the potential for creating intricate molecular architectures with multiple heterocyclic components. mdpi.com

The integration of diazaspiro[4.5]decane units into multifunctional molecular systems is a promising area of research that could lead to the development of advanced materials and therapeutics with novel properties and applications.

Future Impact of Diazaspiro[4.5]decane Research in Chemical Sciences

The field of diazaspiro[4.5]decane research is poised for significant growth and impact across various areas of the chemical sciences. The continued development of novel synthetic methodologies will make these complex scaffolds more accessible, enabling broader exploration of their chemical space. nih.gov This, in turn, will fuel the discovery of new derivatives with unique properties and applications.

In medicinal chemistry, the diazaspiro[4.5]decane scaffold will likely continue to be a rich source of inspiration for the design of new therapeutic agents. nih.gov The ability to fine-tune the three-dimensional structure of these molecules allows for the development of highly selective and potent inhibitors for a wide range of biological targets. nih.gov As our understanding of disease biology deepens, the rational design of diazaspiro[4.5]decane-based drugs targeting novel pathways will become increasingly important. The development of spirocyclic compounds to treat a variety of diseases, including cancer, as well as metabolic, infectious, and neurological disorders, is an active area of research. nih.gov

Beyond pharmaceuticals, the unique properties of diazaspiro[4.5]decanes will likely find applications in materials science. The rigid and well-defined geometry of these scaffolds makes them attractive building blocks for the construction of functional materials with tailored optical, electronic, or catalytic properties. The integration of diazaspiro[4.5]decane units into polymers, metal-organic frameworks, and other supramolecular assemblies could lead to the development of new materials for a variety of applications, including sensors, catalysts, and electronic devices.

The synergy between experimental and computational chemistry will be a driving force in the future of diazaspiro[4.5]decane research. Advanced computational tools will not only accelerate the discovery of new compounds but also provide deeper insights into their structure-property relationships, guiding the design of next-generation molecules with enhanced performance.

Q & A

Q. What are the established synthetic routes for 9-Methyl-6,9-diazaspiro[4.5]decane and its derivatives?

The compound is typically synthesized via condensation reactions. For example, ethylenediamine reacts with 3-methyl-2,6-diphenylpiperidin-4-one under reflux conditions in ethanol, yielding derivatives such as 6-methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane. Post-synthesis purification involves recrystallization from ethanol, followed by structural confirmation using IR spectroscopy (C=O and N-H stretches) and NMR (1H/13C) to verify spirocyclic connectivity and substituent positions .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on a combination of:

  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., methyl groups at δ ~1.2 ppm), while 13C NMR confirms carbonyl and spirocyclic carbons.
  • X-ray crystallography : Resolves crystal packing and hydrogen bonding patterns. For example, orthorhombic crystal systems (space group P212121) with lattice parameters a = 21.141 Å, b = 7.222 Å are reported for related diazaspiro compounds .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible.
  • Ventilation : Use fume hoods to prevent inhalation.
  • Waste disposal : Follow local regulations for organic solvents and hazardous intermediates. Contaminated gloves must be removed without touching outer surfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Cross-validation : Use complementary techniques (e.g., LC-MS for purity ≥95% , X-ray for stereochemical confirmation).
  • Reaction optimization : Monitor temperature and solvent effects, as minor variations in ethylenediamine condensation conditions can alter stereochemistry or byproduct formation .

Q. What analytical challenges arise in determining hydrogen bonding networks in spirocyclic systems?

  • X-ray diffraction limitations : Molecular flexibility may reduce crystal quality. Use high-resolution synchrotron data for ambiguous cases.
  • Hydrogen bond dynamics : Solvent polarity during crystallization (e.g., ethanol vs. acetonitrile) influences packing. For example, hydrogen bonding in (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione differs significantly from alaptide derivatives, as shown in Rietveld analyses .

Q. How to design bioactivity assays for this compound derivatives?

  • Antimicrobial testing : Dissolve derivatives in ethanol or petroleum ether (0.03 g/mL) and use Agar diffusion (Muller Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). Measure inhibition zones at 24–48 hours .
  • Dose-response curves : Test concentrations from 1–100 µM to establish minimum inhibitory concentrations (MICs).

Notes

  • For structural ambiguities, consult crystallographic databases (e.g., CCDC) or replicate synthetic protocols from validated studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.